ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate
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Overview
Description
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a cyclohexane ring with multiple substituents, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and ethanol mixture with a few drops of concentrated sulfuric acid to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and the use of heterogeneous catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the cyclohexane ring.
Methyl butanoate: Another ester with a different alkyl group and carboxylic acid component.
Uniqueness
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate is unique due to its cyclohexane ring with multiple substituents, which imparts distinct chemical and physical properties. This structural complexity makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl (1R)-1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3/t12-/m1/s1 |
InChI Key |
JXCZRFBBEUNPTN-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCC(C1=O)(C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1=O)(C)C)C |
Origin of Product |
United States |
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